Cas no 1036757-01-3 (5-Bromo-4-methoxy-2-nitrobenzaldehyde)

5-Bromo-4-methoxy-2-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-4-methoxy-2-nitrobenzaldehyde
- 1036757-01-3
- MFCD00456497
- D85837
- CS-0188791
- SY317529
- DB-168739
- SCHEMBL1572262
- 5-Bromo-4-methoxy-2-nitrobenzaldehyde
-
- MDL: MFCD00456497
- Inchi: 1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3
- InChI Key: JFPPLTWYKBBEMN-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=C(C=C1OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 258.94802g/mol
- Monoisotopic Mass: 258.94802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.1
- XLogP3: 1.9
5-Bromo-4-methoxy-2-nitrobenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259461-5g |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 5g |
¥3646 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259461-1g |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 1g |
¥1118 | 2023-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO370-200mg |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 200mg |
442.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO370-1g |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 1g |
1326.0CNY | 2021-07-14 | |
Ambeed | A1226589-250mg |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 250mg |
$27.0 | 2025-02-24 | |
abcr | AB569049-5g |
5-Bromo-4-methoxy-2-nitrobenzaldehyde; . |
1036757-01-3 | 5g |
€356.00 | 2024-08-02 | ||
Aaron | AR01JXD3-250mg |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 250mg |
$18.00 | 2025-02-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSN637-250mg |
5-bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 95% | 250mg |
¥204.0 | 2024-04-26 | |
Aaron | AR01JXD3-500mg |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 500mg |
$32.00 | 2025-02-11 | |
Ambeed | A1226589-1g |
5-Bromo-4-methoxy-2-nitrobenzaldehyde |
1036757-01-3 | 98% | 1g |
$65.0 | 2025-02-24 |
5-Bromo-4-methoxy-2-nitrobenzaldehyde Related Literature
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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3. Book reviews
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on 5-Bromo-4-methoxy-2-nitrobenzaldehyde
Recent Advances in the Application of 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) in Chemical Biology and Pharmaceutical Research
5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro and bromo functional groups, serves as a critical building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer.
One of the most notable advancements involves the use of 5-Bromo-4-methoxy-2-nitrobenzaldehyde as a precursor in the synthesis of heterocyclic compounds. Researchers have demonstrated its efficacy in constructing indole and quinoline derivatives, which are known for their broad-spectrum biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the development of potent antimicrobial agents, showcasing its ability to inhibit bacterial growth through targeted molecular interactions.
In addition to its antimicrobial properties, 5-Bromo-4-methoxy-2-nitrobenzaldehyde has been investigated for its potential in cancer therapy. A recent preclinical study utilized this compound to synthesize a series of small-molecule inhibitors targeting specific oncogenic pathways. The results, published in Cancer Research, indicated promising antitumor activity in vitro and in vivo, suggesting its potential as a lead compound for further optimization.
The chemical reactivity of 5-Bromo-4-methoxy-2-nitrobenzaldehyde also makes it a valuable tool in chemical biology. Its nitro group can be selectively reduced to an amine, enabling the construction of diverse molecular scaffolds. This feature has been exploited in the design of fluorescent probes and bioconjugates, as reported in a 2022 study in ACS Chemical Biology. These probes have been used to visualize cellular processes and study protein-ligand interactions, providing insights into disease mechanisms.
Despite these advancements, challenges remain in the large-scale synthesis and application of 5-Bromo-4-methoxy-2-nitrobenzaldehyde. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as well as exploring greener alternatives to traditional methodologies. A 2023 review in Organic Process Research & Development summarized these developments, emphasizing the need for sustainable practices in the production of such intermediates.
In conclusion, 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS: 1036757-01-3) continues to be a focal point in chemical biology and pharmaceutical research. Its multifaceted applications, from drug discovery to chemical probes, underscore its importance in advancing scientific knowledge and therapeutic innovation. Future research is expected to further elucidate its potential and address existing limitations, paving the way for new breakthroughs in the field.
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